molecular formula C12H20Cl2N4O B1465228 6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride CAS No. 1311315-86-2

6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride

Cat. No. B1465228
M. Wt: 307.22 g/mol
InChI Key: SYBDXWKSVIAUMD-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1311315-86-2 . It has a molecular weight of 307.22 and its IUPAC name is 6-(2,5-dimethyl-4-morpholinyl)-3-pyridinecarboximidamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H20Cl2N4O . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Anti-hyperglycemic Evaluation : Carboximidamides linked with pyrimidine moieties have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds, including variations with morpholine groups, have shown significant decreases in serum levels of glucose and have potential as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).

Optical and Electronic Properties : Research on terpyridine, pyridine, and related derivatives with electron-donating amino groups, including morpholine, has explored their thermal, redox, UV–Vis absorption, and emission properties. These studies are crucial for understanding the material's application in optoelectronic devices, light-emitting diodes, and as sensors (Palion-Gazda et al., 2019).

Insecticidal Activities : Pyridine derivatives, including those modified with morpholine, have been synthesized and tested for their insecticidal activities. These compounds have shown promising efficacy against pests, suggesting their potential in agricultural applications (Bakhite et al., 2014).

Pharmaceutical Synthesis : Compounds with morpholine and pyridine structures have been employed in the synthesis of pharmaceutical agents. For example, an efficient synthesis route for Erismodegib involved a compound with a morpholino pyridine derivative, highlighting the importance of such chemicals in developing therapeutic drugs (Hu et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

6-(2,5-dimethylmorpholin-4-yl)pyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBDXWKSVIAUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C2=NC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 5
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 6
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride

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